6-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole
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Overview
Description
6-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
The general synthetic route involves:
Preparation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized from cyclic or acyclic precursors under specific reaction conditions.
Formation of the Benzothiazole Core: The benzothiazole core is constructed using various halogen derivatives and piperidine-4-carboxylic acid.
Coupling Reactions: The final step involves coupling the pyrrolidine intermediate with the benzothiazole core using Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Properties
Molecular Formula |
C17H16FN3OS |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-fluoro-2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H16FN3OS/c1-11-9-19-6-4-15(11)22-13-5-7-21(10-13)17-20-14-3-2-12(18)8-16(14)23-17/h2-4,6,8-9,13H,5,7,10H2,1H3 |
InChI Key |
OEVYWSFIHGWFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
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